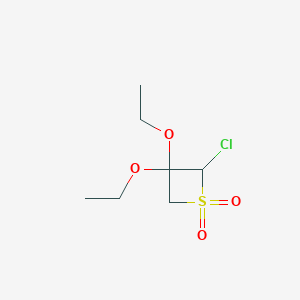
2-Chloro-3,3-diethoxythietane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,3-diethoxythietane 1,1-dioxide is an organosulfur compound with the molecular formula C7H13ClO4S. It is a rare and unique chemical that is primarily used in early discovery research. The compound is characterized by its thietane ring structure, which is a four-membered ring containing sulfur.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,3-diethoxythietane 1,1-dioxide typically involves the reaction of 2-chloroethanol with diethyl sulfite under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thietane ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3,3-diethoxythietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted thietane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-3,3-diethoxythietane 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-3,3-diethoxythietane 1,1-dioxide involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is exploited in the synthesis of derivatives with specific biological or chemical properties. The thietane ring structure also imparts unique reactivity, making it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Diethoxythietane 1,1-dioxide: Lacks the chlorine atom, resulting in different reactivity.
2-Chloro-3,3-dimethoxythietane 1,1-dioxide: Similar structure but with methoxy groups instead of ethoxy groups.
2-Bromo-3,3-diethoxythietane 1,1-dioxide: Contains a bromine atom instead of chlorine, leading to different substitution reactions.
Uniqueness
2-Chloro-3,3-diethoxythietane 1,1-dioxide is unique due to its specific combination of a thietane ring, chlorine atom, and ethoxy groups
Propriétés
Numéro CAS |
31247-22-0 |
|---|---|
Formule moléculaire |
C7H13ClO4S |
Poids moléculaire |
228.69 g/mol |
Nom IUPAC |
2-chloro-3,3-diethoxythietane 1,1-dioxide |
InChI |
InChI=1S/C7H13ClO4S/c1-3-11-7(12-4-2)5-13(9,10)6(7)8/h6H,3-5H2,1-2H3 |
Clé InChI |
LTVONIBAZORCDZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(CS(=O)(=O)C1Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene](/img/structure/B11952775.png)


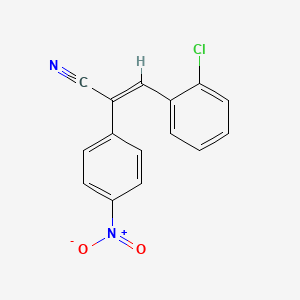
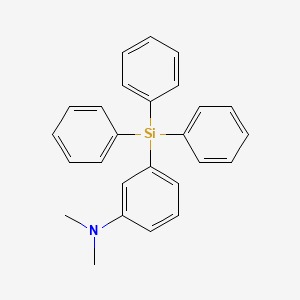
![methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate](/img/structure/B11952795.png)
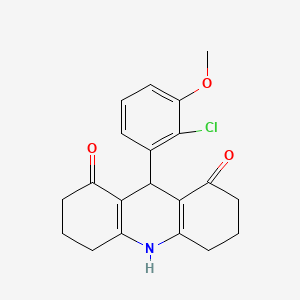




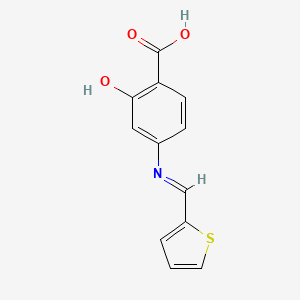
![(1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11952833.png)
